3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid
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Overview
Description
3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid is an organic compound that belongs to the indazole family Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring This particular compound features a methoxycarbonyl group at the 3-position and a carboxylic acid group at the 5-position of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and controlled reaction conditions to achieve efficient production. The scalability of the process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to meet the demand.
Chemical Reactions Analysis
Types of Reactions
3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-methoxycarbonyl-5-nitrophenyl boronic acid: Known for its high affinity diol recognition at neutral pH.
3-methoxycarbonylphenylboronic acid: Used in various research applications.
Uniqueness
3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid is unique due to its specific structural features and the presence of both methoxycarbonyl and carboxylic acid groups
Properties
CAS No. |
1269492-42-3 |
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Molecular Formula |
C10H8N2O4 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
3-methoxycarbonyl-1H-indazole-5-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)8-6-4-5(9(13)14)2-3-7(6)11-12-8/h2-4H,1H3,(H,11,12)(H,13,14) |
InChI Key |
BKLKHTNGGKZCAA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=C(C=C2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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